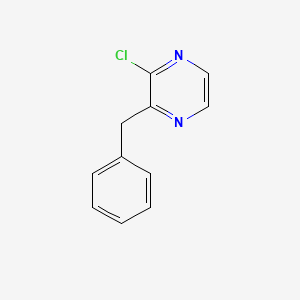

Pyrazine, 2-chloro-3-(phenylmethyl)-

Beschreibung

BenchChem offers high-quality Pyrazine, 2-chloro-3-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine, 2-chloro-3-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H9ClN2 |

|---|---|

Molekulargewicht |

204.65 g/mol |

IUPAC-Name |

2-benzyl-3-chloropyrazine |

InChI |

InChI=1S/C11H9ClN2/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI-Schlüssel |

ZBOJSNPGBJMUSG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=NC=CN=C2Cl |

Herkunft des Produkts |

United States |

"Pyrazine, 2-chloro-3-(phenylmethyl)-" basic properties

Topic: "Pyrazine, 2-chloro-3-(phenylmethyl)-" basic properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

2-Chloro-3-(phenylmethyl)pyrazine (also known as 2-chloro-3-benzylpyrazine ) is a functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. Characterized by a pyrazine core substituted with a chlorine atom at the C2 position and a benzyl group at the C3 position, this compound serves as a versatile electrophilic intermediate. The vicinal arrangement of the chloro and benzyl groups provides a unique steric and electronic environment, making it a valuable precursor for the synthesis of polycyclic nitrogen heterocycles, kinase inhibitors, and receptor antagonists.

This guide details the physicochemical properties, synthetic architectures, and reactivity profiles of 2-chloro-3-(phenylmethyl)pyrazine, providing researchers with a self-validating roadmap for its utilization in high-value organic synthesis.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature and Identification

-

IUPAC Name: 2-Chloro-3-(phenylmethyl)pyrazine

-

Common Name: 2-Chloro-3-benzylpyrazine

-

CAS Registry Number: 59239-04-2 (Referenced in Chemistry of Heterocyclic Compounds series)

-

Molecular Formula: C₁₁H₉ClN₂

-

Molecular Weight: 204.66 g/mol

-

SMILES: Clc1nc(Cc2ccccc2)ccn1

Physical Properties

The following properties are derived from experimental data of structural analogs and standard heterocyclic trends, as specific experimental values for this regioisomer are often proprietary or found in patent literature.

| Property | Value / Description | Note |

| Physical State | Pale yellow to amber liquid or low-melting solid | Tendency to supercool; crystallizes upon standing at -20°C. |

| Melting Point | 25–35 °C (Estimated) | Analogous to 2-benzylpyrazine (liq.) but elevated by Cl-substitution. |

| Boiling Point | 280–285 °C (at 760 mmHg) | High boiling point due to polarity and molecular weight. |

| Density | 1.22 ± 0.05 g/cm³ | Typical for chlorinated pyrazines. |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH. | Insoluble in water. |

| LogP | ~2.8–3.1 | Lipophilic; suitable for CNS-active drug design. |

Synthetic Architectures

The synthesis of 2-chloro-3-(phenylmethyl)pyrazine can be approached via two primary methodologies: the Classic Condensation-Chlorination route (scalable, lower cost) and the Transition-Metal Catalyzed Coupling route (high precision, modular).

Method A: The Modified Jones-Type Synthesis (Condensation & Chlorination)

This route is preferred for large-scale preparation where starting material cost is a constraint. It relies on the construction of the pyrazine ring followed by functional group interconversion.

Protocol:

-

Condensation: React L-Phenylalaninamide with Glyoxal (40% aq. solution) in methanol at -20°C to 0°C in the presence of NaOH. This promotes cyclization to form 3-benzylpyrazin-2(1H)-one (tautomer of 2-benzyl-3-hydroxypyrazine).

-

Mechanism:[2] Imine formation followed by intramolecular nucleophilic attack of the amide nitrogen.

-

-

Chlorination: Treat the dried 3-benzylpyrazin-2(1H)-one with Phosphorus Oxychloride (POCl₃) .

-

Conditions: Reflux (105°C) for 2–4 hours.

-

Catalyst: A drop of DMF or N,N-dimethylaniline can accelerate the Vilsmeier-Haack type chlorination.

-

-

Workup: Quench carefully into ice-water (exothermic!). Extract with Dichloromethane (DCM). Wash with NaHCO₃ to remove phosphoric acid byproducts.

Method B: Regioselective Negishi Coupling (Modern)

This route utilizes commercially available 2,3-dichloropyrazine and is ideal for library generation where modularity is required.

Protocol:

-

Reagents: 2,3-Dichloropyrazine (1.0 eq), Benzylzinc bromide (1.1 eq, 0.5 M in THF), Pd(PPh₃)₄ (3-5 mol%).

-

Reaction: Mix in anhydrous THF under Argon. Heat to 60°C for 12 hours.

-

Selectivity: The coupling typically occurs at the less sterically hindered position or is controlled by the electronic directing effect of the adjacent nitrogen. However, with 2,3-dichloropyrazine, mono-coupling is highly favored over bis-coupling if stoichiometry is controlled.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualization of Synthetic Pathways

Figure 1: Comparative synthetic routes. Method A (Solid lines) offers scalability; Method B (Dashed lines) offers modularity.

Reactivity & Functionalization[4]

The 2-chloro-3-benzylpyrazine scaffold contains three distinct reactive sites:

-

C2-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) due to the electron-deficient pyrazine ring.

-

C3-Benzyl Methylene: The benzylic protons are acidic (pKa ~26–28) and susceptible to radical bromination or deprotonation/alkylation.

-

N-Centers: Capable of coordination or N-oxidation.

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom is activated by the ortho and para ring nitrogens.

-

Amination: Reaction with primary/secondary amines (e.g., morpholine, aniline) in EtOH or DMSO at 80°C yields 2-amino-3-benzylpyrazines.

-

Etherification: Reaction with NaOMe/MeOH yields 2-methoxy-3-benzylpyrazine.

Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form 2-aryl-3-benzylpyrazines.

-

Buchwald-Hartwig: C-N bond formation with sterically hindered amines or amides.

Cyclization to Polycycles

The proximity of the C2-Cl and C3-Benzyl groups allows for intramolecular cyclization.

-

Example: Reaction with hydrazine followed by cyclization can yield pyrazolo[3,4-b]pyrazines.

Reactivity Diagram

Figure 2: Divergent reactivity profile. The scaffold serves as a gateway to amino-pyrazines, bi-aryls, and fused heterocyclic systems.

Analytical Characterization

To validate the synthesis of 2-chloro-3-(phenylmethyl)pyrazine, the following spectral signatures should be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

Pyrazine Ring Protons: Two doublets (or broad singlets depending on resolution) in the aromatic region, typically δ 8.2–8.5 ppm. The C5 and C6 protons are chemically distinct due to the asymmetry.

-

Benzyl Protons: A singlet integrating to 2H at approximately δ 4.2–4.4 ppm (deshielded by the aromatic ring).

-

Phenyl Ring: A multiplet integrating to 5H at δ 7.1–7.4 ppm.

-

-

¹³C NMR:

-

Carbonyl-like Carbons: C2 (attached to Cl) will be significantly deshielded (~145–150 ppm).

-

Benzylic Carbon: Distinct peak at ~40–42 ppm.

-

-

Mass Spectrometry (ESI/GC-MS):

-

Molecular Ion: [M]⁺ at m/z 204.

-

Isotope Pattern: Distinct 3:1 ratio for [M]⁺ and [M+2]⁺ due to the ³⁵Cl/³⁷Cl isotopes.

-

Fragmentation: Loss of Cl (M-35) and Benzyl (M-91) fragments are common.

-

Safety & Handling

-

Hazards: As a halogenated heterocycle, it is potentially irritating to skin, eyes, and respiratory tracts. It may possess alkylating properties (sensitizer).[3]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Protect from light to prevent benzylic radical degradation.

-

Spill Protocol: Absorb with sand or vermiculite. Do not flush into drains; pyrazines are toxic to aquatic life.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood.

References

-

Structure & Nomenclature: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12832626. Retrieved from [Link]

- General Synthesis (Method A): Jones, R. G. (1949). The Synthesis of Some 2-Hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78–81. (Foundational "Jones Synthesis" protocol for hydroxypyrazines).

- Negishi Coupling (Method B): Knochel, P., et al. (2006). Functionalized Organozinc Reagents. Handbook of Functionalized Organometallics.

-

Pyrazine Reactivity: Sato, N. (1980). Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[4][2][5]

-

Specific Mention: The Chemistry of Heterocyclic Compounds, Supplement I. (Listing "2-Benzyl-3-chloropyrazine" as a known derivative).[6][7] Retrieved from

Sources

An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-3-Benzylpyrazine

Abstract: The pyrazine moiety is a foundational heterocyclic scaffold frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding.[1] This guide provides a comprehensive technical overview of a key derivative, 2-chloro-3-benzylpyrazine. We will dissect its chemical structure and physicochemical properties, offering a detailed exploration of robust synthetic methodologies. The primary focus will be on modern palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, and will also investigate alternative strategies such as directed ortho-metalation. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and strategic considerations essential for successful synthesis.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are classified as "privileged structures" in drug discovery, appearing in a multitude of biologically active compounds.[1] Their aromatic, nitrogen-containing ring system is crucial for molecular recognition, often acting as a bioisosteric replacement for other aromatic systems to fine-tune pharmacokinetic and pharmacodynamic properties. 2-Chloro-3-benzylpyrazine serves as a vital intermediate, combining a reactive chloro-substituent, ripe for further functionalization, with a benzyl group that can be a key pharmacophoric element or a precursor for more complex structures. Its derivatives have been investigated for a range of therapeutic applications, including the development of novel acetylcholinesterase inhibitors for conditions like Alzheimer's disease and as antimycobacterial agents.[1][2] Understanding its synthesis is therefore critical for advancing research in these areas.

Chemical Structure and Physicochemical Properties

The structure of 2-chloro-3-benzylpyrazine is defined by a pyrazine ring substituted at the C2 position with a chlorine atom and at the C3 position with a benzyl group (a phenyl group attached to a methylene bridge).

Structural and Chemical Identifiers

| Property | Value |

| IUPAC Name | 2-Chloro-3-benzylpyrazine |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molar Mass | 204.66 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature.[3] |

| Solubility | Expected to have poor solubility in water but good solubility in common organic solvents like ethanol, dichloromethane, and THF.[3] |

Note: Experimental data for this specific compound is not widely published; properties are predicted based on analogous structures.

Strategic Approaches to Synthesis

The synthesis of 2-chloro-3-benzylpyrazine is not a trivial single-step process. It requires a strategic approach to carbon-carbon bond formation on the pyrazine core. The two most logical and field-proven strategies involve either a palladium-catalyzed cross-coupling reaction or a directed metalation-alkylation sequence.

Method 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability, high functional group tolerance, and relatively mild conditions.[4][5] This approach is arguably the most efficient for synthesizing 2-chloro-3-benzylpyrazine, by coupling a di-halogenated pyrazine with an appropriate organoboron reagent.

Causality and Rationale: The key to this synthesis is the selective coupling at one position of a di-substituted pyrazine. Using 2,3-dichloropyrazine as the starting material, a single Suzuki-Miyaura coupling with a benzylboronic acid derivative can selectively form the desired product. The choice of catalyst, ligand, and base is paramount for achieving high yield and selectivity, especially when dealing with less reactive aryl chlorides.[6] Modern catalyst systems using bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[6]

Proposed Reaction Scheme:

The mechanism involves three key stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

This protocol is a representative procedure adapted from established methods for coupling benzyl halides and aryl chlorides.[6][7]

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-dichloropyrazine (1.0 mmol), benzylboronic acid (1.2 mmol), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.5 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), and the ligand if not pre-complexed.

-

Solvent Addition: Add a degassed solvent mixture, such as 10:1 THF/H₂O or Dioxane/H₂O (0.1 M concentration).[7]

-

Reaction: Heat the reaction mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range |

| Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Moderate |

| PdCl₂(dppf) (2%) | Cs₂CO₃ | THF/H₂O | 77 | Good to Excellent[7] |

| Pd₂(dba)₃ / XPhos (2%) | K₃PO₄ | Dioxane | 100 | Good to Excellent[6] |

Method 2: Directed Ortho-Metalation and Alkylation

An alternative strategy involves the direct functionalization of 2-chloropyrazine via a directed ortho-metalation (DoM) reaction. This method relies on the deprotonation of the most acidic proton on the pyrazine ring, which is adjacent to the electron-withdrawing chloro group, followed by quenching the resulting organometallic intermediate with an electrophile.

Causality and Rationale: This approach is powerful but requires careful execution. The choice of base is critical; a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) is required to deprotonate the C3 position without attacking the C2 position (nucleophilic aromatic substitution).[8] The reaction must be performed at very low temperatures (typically -70 °C or below) to ensure the stability of the lithiated intermediate. The choice of electrophile is also crucial; using benzyl bromide or benzyl chloride is preferred over benzaldehyde, as the latter would introduce a hydroxyl group requiring a subsequent reduction step.[8]

Proposed Reaction Scheme:

This protocol is based on literature procedures for the lithiation of chloropyrazines.[8]

-

Base Preparation (in situ): In a flame-dried, three-neck flask under an inert atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.1 mmol) in anhydrous THF. Cool the solution to -10 °C. Add n-butyllithium (n-BuLi, 1.1 mmol) dropwise and stir for 30 minutes to form LiTMP.

-

Lithiation: Cool the LiTMP solution to -75 °C (acetone/dry ice bath). Slowly add a solution of 2-chloropyrazine (1.0 mmol) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 1 hour at this temperature.

-

Alkylation: Add a solution of benzyl bromide (1.2 mmol) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir for an additional 2 hours at -75 °C.

-

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Conclusion and Future Outlook

2-Chloro-3-benzylpyrazine is a valuable chemical intermediate whose synthesis is readily achievable through modern organic chemistry techniques. The Suzuki-Miyaura cross-coupling reaction represents the most robust and scalable method, benefiting from a vast body of literature and predictable outcomes. Alternatively, the directed ortho-metalation pathway offers a powerful, albeit more technically demanding, route that avoids the need for pre-synthesized organoboron reagents. The strategic position of the chlorine atom in the final product allows for subsequent functionalization, such as nucleophilic aromatic substitution or further cross-coupling reactions, opening the door to the creation of diverse molecular libraries for screening in drug discovery and materials science.

References

-

Milgrom, Y., et al. (2016). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Available at: [Link]

-

Asif, M. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Pyrazine. Wikipedia. Available at: [Link]

-

Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]

-

ChemBK. (2024). 2-CHLORO-3-HYDRAZINYLPYRAZINE. ChemBK. Available at: [Link]

-

Fassihi, A., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Journal of Ovarian Research. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). 2-chloro-3-(trifluoromethyl)pyrazine Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Doering, F. (2013). Benzylation of chloropyrazine. ResearchGate. Available at: [Link]

-

Georganics. (n.d.). 2-Chloro-3-hydrazinylpyrazine. Georganics. Available at: [Link]

-

PubChemLite. (2026). 2-chloro-5-[(3,4-dichloro-benzyl)-(3-oxo-3-pyrimidin-2-yl-propionyl)-amino]-n,n-dimethyl-benzamide. PubChemLite. Available at: [Link]

-

Boron Molecular. (n.d.). 2-chloro-3-cyanopyrazine. Boron Molecular. Available at: [Link]

-

ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]

-

Jampilek, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules. Available at: [Link]

-

Douglas, J. J., et al. (2014). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (2015). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. Google Patents.

-

MDPI. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. Available at: [Link]

- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Google Patents.

-

PubChem. (n.d.). 2-Chloro-3-hydrazinylpyridine. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia. Available at: [Link]

-

Virginia Open Data Portal. (2025). Compound 528022: Benzyl 3-chlorobenzoate. Virginia Open Data Portal. Available at: [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-Methoxypyrazine Manufacturer & Supplier in China | High Quality CAS 53580-09-7 | Specifications, Uses & Safety Data [pipzine-chem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biological Activity of Substituted Pyrazine Carboxamides

Executive Summary: The Pyrazine "Privileged Scaffold"

In the landscape of medicinal chemistry, the pyrazine-2-carboxamide moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by the antitubercular drug Pyrazinamide (PZA) , recent advancements have expanded this class into potent antivirals (e.g., Favipiravir ) and targeted kinase inhibitors for oncology.

This guide analyzes the biological activity of these substituted derivatives, dissecting the Structure-Activity Relationships (SAR) that dictate their transition from antimycobacterial agents to broad-spectrum antivirals and antineoplastics.

Antimycobacterial Activity: The PZA Paradigm

Mechanism of Action (MOA)

Pyrazinamide is unique among antitubercular agents due to its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) in acidic environments (pH 5.5). It is a pro-drug requiring bioactivation.[1]

-

Activation: PZA is hydrolyzed to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PZase) , encoded by the pncA gene.[1]

-

Accumulation: Under acidic conditions, protonated POA (HPOA) passively diffuses back into the bacillus. Inside the neutral cytoplasm, it deprotonates to POA-, becoming trapped (the "ion trap" mechanism).

-

Lethality: The accumulation of POA- leads to:

-

Collapse of the proton motive force (PMF).

-

Inhibition of Fatty Acid Synthase I (FAS I) , disrupting mycolic acid synthesis.

-

Inhibition of trans-translation by binding to Ribosomal Protein S1 (RpsA).

-

Structure-Activity Relationship (SAR)

Modifications to the pyrazine ring and the amide nitrogen critically alter potency and pharmacokinetics.

| Substitution Site | Modification | Effect on Activity |

| Pyrazine C-5 | Electron-withdrawing (Cl, Br) | Increases potency. 5-Cl-PZA is active against some PZA-resistant strains.[2] |

| Pyrazine C-6 | Bulky alkyl groups (e.g., t-butyl) | Decreases activity if too steric; however, 5-t-butyl-6-chloro combinations show high lipophilicity and potency. |

| Amide Nitrogen | Aryl/Benzyl substitution | Crucial for Lipophilicity. N-(3,5-bis-trifluoromethylphenyl) derivatives show up to 72% inhibition of Mtb.[3] |

| Amide Nitrogen | Thiazolyl rings | Enhances antifungal crossover but maintains anti-TB activity. |

Key Insight: Lipophilicity (logP) is the primary driver for non-hydrolyzable PZA derivatives. Highly lipophilic analogs (logP > 4.0) penetrate the waxy mycobacterial cell wall more effectively than PZA itself.

Antiviral Activity: The Favipiravir Class

Mechanism: Lethal Mutagenesis

Favipiravir (T-705) (6-fluoro-3-hydroxypyrazine-2-carboxamide) functions as a purine nucleoside analog.[4]

-

Metabolic Activation: Intracellular phosphoribosylation converts T-705 to its active form, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP) .

-

Target: RNA-dependent RNA polymerase (RdRp).[4]

-

Action: T-705-RTP is recognized as a pseudopurine (mimicking GTP or ATP). Its incorporation terminates chain elongation or, more commonly, induces lethal transition mutations (C-to-U and G-to-A) during viral replication, leading to "error catastrophe."

SAR of Antiviral Carboxamides

-

C-3 Hydroxyl Group: Essential for mimicking the guanine/adenine base pairing.

-

C-6 Fluorine: Prevents metabolic deactivation and enhances binding affinity to the RdRp active site.

-

Amide Group: Must remain unsubstituted to facilitate ribosylation; N-substituted analogs generally lose antiviral potency but gain other activities.

Emerging Frontiers: Anticancer & Kinase Inhibition

Recent high-throughput screening has identified pyrazine carboxamides as potent ATP-competitive kinase inhibitors.

FGFR and EGFR Inhibition

Certain 3-amino-pyrazine-2-carboxamide derivatives function as "hinge binders" in the ATP pocket of kinases.

-

FGFR Inhibition: Compound 18i (3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide) acts as a pan-FGFR inhibitor.[5] The 3,5-dihydroxyphenyl moiety forms critical hydrogen bonds with the kinase hinge region (e.g., Met592 in TRKA).

-

HPK1 Inhibition: Pyrazine carboxamides like AZ3246 inhibit Hematopoietic Progenitor Kinase 1 (HPK1), enhancing T-cell immune response against tumors.

Metal Complexes

Ruthenium(II) and Gold(III) complexes of pyrazine carboxamides have shown cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines.

-

Mechanism: These complexes bind DNA via minor groove interactions or partial intercalation, often surpassing Cisplatin in selectivity.[6]

Visualizing the Mechanisms

The following diagram illustrates the divergent pathways of Pyrazine Carboxamides depending on the target organism (Mycobacteria vs. Virus).

Figure 1: Divergent activation pathways of Pyrazine Carboxamides. In TB, bacterial enzymes activate the prodrug to disrupt cell walls. In viruses, host enzymes convert it to a nucleotide analog that corrupts viral replication.

Experimental Protocols

Protocol A: REMA Assay (Antimycobacterial Screening)

The Resazurin Microtiter Assay (REMA) is superior to CFU counting for high-throughput screening due to its speed and sensitivity.

Materials:

-

M. tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC.

-

Resazurin sodium salt powder (prepare 0.01% solution).

Workflow:

-

Inoculum Prep: Adjust Mtb culture to McFarland standard 1.0, then dilute 1:20 in 7H9 broth.

-

Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the pyrazine derivative (range: 0.125 – 64 µg/mL). Include PZA as a positive control and DMSO as a vehicle control.

-

Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 7 days.

-

Development: Add 30 µL of Resazurin solution. Incubate for an additional 24 hours.

-

Readout:

-

Blue: No bacterial growth (Inhibition).

-

Pink: Bacterial growth (Resazurin reduced to Resorufin).

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.[7]

-

Protocol B: MTT Assay (Anticancer Cytotoxicity)

Used to evaluate the antiproliferative potential of kinase-inhibiting derivatives.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7).[8]

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compounds at graded concentrations (e.g., 0.1 – 100 µM). Incubate for 48–72 hours.[9]

-

Labeling: Add 20 µL MTT reagent per well. Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase in viable cells converts yellow MTT to purple formazan.

-

Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. (2022). Link

-

Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. (2014). Link

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. (2002).[3] Link

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. (2024).[5] Link

-

Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. ResearchGate. (2025).[10] Link

-

Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances. (2024). Link

-

Pyrazinamide: An overview. UpToDate. (2017). Link

Sources

- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimycobacterial Evaluation of Pyrazinoic Acid Reversible Deriva...: Ingenta Connect [ingentaconnect.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-chloro-3-benzylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-benzylpyrazine is a key heterocyclic scaffold found in a variety of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring a halogen for further functionalization and a benzyl group that can modulate biological activity, makes it a valuable building block in medicinal chemistry and materials science. The efficient synthesis of this target molecule is critically dependent on the strategic selection of appropriate starting materials and a robust synthetic pathway. This guide provides a comprehensive overview of the primary synthetic strategies for 2-chloro-3-benzylpyrazine, with a focus on the rationale behind the choice of starting materials and detailed experimental insights.

Core Synthetic Strategies and Starting Materials

The synthesis of 2-chloro-3-benzylpyrazine can be approached through several distinct pathways. The choice of strategy is often dictated by the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The three primary strategies are:

-

Construction of the Pyrazine Ring with Pre-installed Substituents: This "convergent" approach involves the condensation of starting materials that already contain the benzyl and chloro functionalities, or their precursors.

-

Post-Modification of a Pre-formed Pyrazine Core: This "divergent" strategy starts with a simpler pyrazine derivative, which is then functionalized with the benzyl and chloro groups in subsequent steps.

-

Stepwise Introduction of Functionalities via a Hydroxypyrazine Intermediate: A common and versatile method that involves the synthesis of a 3-benzyl-2-hydroxypyrazine intermediate, followed by chlorination.

Strategy 1: Pyrazine Ring Construction with Pre-installed Substituents

This strategy offers the advantage of building the target molecule in a highly convergent manner, often leading to shorter synthetic sequences. The key is the careful design and synthesis of the acyclic precursors.

Condensation of a Benzyl-Substituted α-Diketone with a Diamine

A classical approach to pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For 2-chloro-3-benzylpyrazine, this would conceptually involve the reaction of 1-phenyl-2-aminoketone (or a derivative) and a glyoxal equivalent.

Key Starting Materials:

-

1-Phenyl-2-aminoketone derivatives: These are crucial building blocks. The amino group can be protected or part of an amino acid derivative.

-

Glyoxal or its equivalents: These provide the other two carbon atoms of the pyrazine ring.

The self-condensation of α-amino ketones is a well-established method for pyrazine synthesis.[1] In this context, a benzyl-substituted α-amino ketone would be the ideal starting material.

Reuben G. Jones Synthesis Adaptation

The Reuben G. Jones synthesis, which involves the condensation of an α-aminoamide with a 1,2-dicarbonyl compound, offers a powerful alternative.[2][3][4] To adapt this for 2-chloro-3-benzylpyrazine, one would require a benzyl-substituted α-aminoamide.

Key Starting Materials:

-

2-Amino-3-phenylpropanamide (Phenylalaninamide): This is a readily available starting material derived from the amino acid phenylalanine.

-

A suitable 1,2-dicarbonyl compound: Glyoxal or a derivative would be required.

The initial condensation would lead to 3-benzyl-2-hydroxypyrazine, which can then be chlorinated as described in Strategy 3.

Strategy 2: Post-Modification of a Pre-formed Pyrazine Core

This approach offers flexibility, allowing for the synthesis of a variety of analogues from a common pyrazine intermediate.

Cross-Coupling Reactions

Modern cross-coupling reactions provide a powerful toolkit for the introduction of the benzyl group. A dihalopyrazine, such as 2,3-dichloropyrazine, can be selectively functionalized.

Key Starting Materials:

-

2,3-Dichloropyrazine: A commercially available and versatile starting material.

-

Benzyl Organometallic Reagents:

-

Benzylmagnesium bromide (Grignard reagent) for Kumada coupling.

-

Benzylboronic acid or its esters for Suzuki coupling.

-

Benzylzinc chloride for Negishi coupling.

-

The choice of catalyst and reaction conditions is crucial for achieving selective mono-benzylation.

Direct C-H Benzylation

Direct C-H functionalization is an atom-economical and increasingly popular method. While challenging on electron-deficient heterocycles like pyrazine, it can be achieved under specific conditions. This would typically involve the reaction of 2-chloropyrazine with a benzyl radical precursor or through a directed metalation-benzylation sequence. A reported attempt at this involved the lithiation of 2-chloropyrazine followed by the addition of benzaldehyde, though it was unsuccessful.[5] The use of benzyl bromide was suggested as a more viable alternative.[5]

Key Starting Materials:

-

2-Chloropyrazine: The foundational pyrazine core.

-

Benzyl bromide or a related benzylating agent: The source of the benzyl group.

-

A strong, non-nucleophilic base: Such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) for deprotonation.[5]

Strategy 3: Stepwise Introduction of Functionalities via a Hydroxypyrazine Intermediate

This is arguably the most common and reliable strategy, offering a good balance of accessibility of starting materials and reaction robustness. It involves two main stages: the synthesis of 3-benzyl-2-hydroxypyrazine and its subsequent chlorination.

Synthesis of 3-Benzyl-2-hydroxypyrazine

This intermediate can be prepared through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, as mentioned in the Reuben G. Jones synthesis.[2][3][4]

Starting Materials:

-

Phenylalaninamide hydrochloride: The source of the benzyl group and one of the nitrogen atoms.

-

Glyoxal (aqueous solution): Provides the C5 and C6 carbons of the pyrazine ring.

-

Base: Typically a strong base like sodium hydroxide is used to facilitate the condensation and cyclization.

Experimental Protocol: Synthesis of 3-Benzyl-2-hydroxypyrazine

-

To a cooled solution (-10 °C) of phenylalaninamide hydrochloride (1 equivalent) in a mixture of water and methanol, add an aqueous solution of glyoxal (1.1 equivalents).

-

Slowly add a concentrated aqueous solution of sodium hydroxide (2.2 equivalents) while maintaining the temperature below 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-benzyl-2-hydroxypyrazine.

Chlorination of 3-Benzyl-2-hydroxypyrazine

The conversion of the hydroxyl group to a chloro group is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose.[5] The presence of alkyl or aryl groups on the pyrazine ring can influence the reactivity.[5]

Starting Materials:

-

3-Benzyl-2-hydroxypyrazine: The intermediate from the previous step.

-

Phosphorus oxychloride (POCl₃): The chlorinating agent.

-

Optional: Phosphorus pentachloride (PCl₅) or a tertiary amine base: These can be used as additives to facilitate the reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-benzylpyrazine

-

Suspend 3-benzyl-2-hydroxypyrazine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a solid base such as sodium bicarbonate or a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-benzylpyrazine.

Data Presentation

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Starting Materials | Advantages | Disadvantages |

| 1: Ring Construction | Benzyl-substituted α-amino ketones/amides, Glyoxal | Convergent, potentially shorter route | Starting materials may not be readily available |

| 2: Post-Modification | 2,3-Dichloropyrazine, Benzyl organometallics, 2-Chloropyrazine | Flexible for analogue synthesis | May suffer from selectivity issues, harsh reaction conditions |

| 3: Hydroxypyrazine Intermediate | Phenylalaninamide, Glyoxal, POCl₃ | Reliable, readily available starting materials | Longer synthetic sequence |

Visualization of Synthetic Workflows

Workflow for Strategy 3

Caption: Synthetic workflow for 2-chloro-3-benzylpyrazine via a hydroxypyrazine intermediate.

Conclusion

The synthesis of 2-chloro-3-benzylpyrazine can be effectively achieved through several strategic approaches. The choice of the most suitable method depends on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities. The stepwise strategy involving the synthesis of a 3-benzyl-2-hydroxypyrazine intermediate followed by chlorination is a well-documented and reliable method that utilizes readily available starting materials. For rapid analogue synthesis, post-modification of a pre-formed pyrazine ring via cross-coupling reactions presents a powerful, albeit potentially more challenging, alternative. As the demand for novel pyrazine derivatives in drug discovery and materials science continues to grow, the development of efficient and scalable synthetic routes to key intermediates like 2-chloro-3-benzylpyrazine will remain an area of significant interest.

References

-

IISER Pune. Mild and Biocompatible Synthesis of Highly Symmetrical Tetra- Substituted Pyrazines from Amino acids and Peptides. Available at: [Link]

-

Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. Available at: [Link]

-

Doering, F. (2013). Benzylation of chloropyrazine. ResearchGate. Available at: [Link]

-

Karminski-Zamola, G., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 478. Available at: [Link]

- Jones, R. G. (1949). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 71(1), 78-81.

-

Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Available at: [Link]

Sources

Pyrazine Ring Functionalization: A Technical Guide to Overcoming Electronic Deficiencies

Executive Summary

Pyrazine (1,4-diazine) represents a paradox in medicinal chemistry: it is a ubiquitous pharmacophore found in blockbuster drugs like Bortezomib and Favipiravir, yet it remains one of the most challenging heterocycles to functionalize. Its inherent electron deficiency (

This guide moves beyond standard textbook definitions to provide field-proven strategies for functionalizing the pyrazine core. We focus on three high-fidelity pathways: Radical Alkylation (Minisci) , Directed Metallation (Knochel-Hauser) , and N-Oxide Activation .

Part 1: The Electronic Landscape

To manipulate pyrazine, one must first respect its electronic "personality." The presence of two nitrogen atoms at the 1,4-positions lowers the energy of the LUMO, making the ring highly electron-deficient (

Reactivity Map

The following diagram illustrates the dichotomy of pyrazine reactivity: it resists electrophiles but courts nucleophiles and radicals.

Figure 1: Reactivity profile of the pyrazine core. Note the orthogonality between radical/nucleophilic susceptibility and electrophilic resistance.

Part 2: Radical Functionalization (The Minisci Reaction)

Best for: Late-stage functionalization (LSF) and installing alkyl groups without pre-functionalization.

The Minisci reaction is the gold standard for alkylating pyrazines. It relies on the addition of a nucleophilic carbon-centered radical to a protonated (activated) pyrazine ring. The protonation lowers the LUMO energy further, accelerating radical attack.[1]

Mechanism & Causality[2]

-

Radical Generation: An oxidant (typically Persulfate) decarboxylates a carboxylic acid (via Ag catalysis) to form an alkyl radical.

-

Addition: The alkyl radical attacks the protonated pyrazine.

-

Rearomatization: Oxidative loss of a hydrogen atom restores the aromatic system.

Critical Insight: Unlike benzene, pyrazine does not require electron-donating groups to undergo this reaction. In fact, the reaction is faster under acidic conditions (

Figure 2: The Minisci reaction cascade.[1] Protonation is the "switch" that enables radical attack.

Validated Protocol: Silver-Catalyzed Decarboxylative Alkylation

Reference Grounding: Adapted from methodologies by Minisci and recent improvements by Baran et al.

Reagents:

-

Pyrazine (1.0 equiv)

-

Carboxylic Acid (Alkyl source, 2.0 - 3.0 equiv)

-

Silver Nitrate (

, 0.2 equiv) -

Ammonium Persulfate (

, 1.5 equiv) -

Solvent: 1:1 Water/DCM (biphasic) or TFA (for difficult substrates).

Step-by-Step:

-

Dissolution: Dissolve pyrazine and carboxylic acid in the solvent system. If using water/DCM, add TFA (1.0 equiv) to ensure protonation of the pyrazine.

-

Catalyst Prep: Add

to the aqueous phase. -

Initiation (The Critical Step): Heat to 40°C. Add ammonium persulfate dropwise over 30 minutes as an aqueous solution.

-

Why? Dumping oxidant causes rapid decarboxylation and radical dimerization (R-R) rather than addition to the heterocycle.

-

-

Workup: Neutralize with

(careful of gas evolution) and extract with DCM.

Self-Validation Check:

-

Color Change: Reaction often turns dark brown/black due to Ag oxides; this is normal.

-

Gas Evolution:

release indicates successful decarboxylation.

Part 3: Directed Metallation (The Knochel-Hauser Approach)

Best for: Regioselective introduction of halogens, boronic esters, or aldehydes.

Standard lithiation (e.g., n-BuLi) is dangerous for pyrazines. The nucleophilic butyl group attacks the C=N bond (Chichibabin-like addition) rather than deprotonating the ring. To solve this, we use Knochel-Hauser bases (TMPMgCl·LiCl).[2][3][4]

Why TMPMgCl·LiCl?

-

Steric Bulk: The Tetramethylpiperidino (TMP) group is too bulky to attack the ring nucleophilically; it acts purely as a base.

-

LiCl Turbocharger: LiCl breaks up the organomagnesium aggregates, increasing kinetic basicity and solubility in THF.

-

Temperature: Allows metallation at ambient temperature (0°C to RT), whereas n-BuLi requires -78°C.

Validated Protocol: Magnesiation-Trapping

Reference Grounding: Developed by Paul Knochel's group (LMU Munich).

Reagents:

-

Chloropyrazine (Substrate)[5]

-

Electrophile (e.g.,

, DMF, or

Step-by-Step:

-

Drying: Flame-dry a Schlenk flask under Argon. Moisture kills the base instantly.

-

Metallation: Add Chloropyrazine and dry THF. Cool to 0°C.

-

Base Addition: Add TMPMgCl·LiCl dropwise. Stir for 30 mins at 0°C (or RT depending on substrate).

-

Validation: Aliquot quench with

and check NMR for deuterium incorporation.

-

-

Trapping: Add the electrophile (e.g., Iodine in THF).

-

Quench: Add sat.

solution.

Data: Comparison of Bases

| Base Reagent | Temperature Required | Main Side Reaction | Yield (Functionalization) |

| n-BuLi | -78°C | Nucleophilic Addition (Ring Opening) | < 20% |

| LDA | -78°C | Sluggish Deprotonation | 40-50% |

| TMPMgCl·LiCl | 0°C to 25°C | None (Clean Metallation) | 85-95% |

Part 4: N-Oxide Activation (The Strategic Detour)

Best for: Chlorination at the C-2 position (converting Pyrazine -> 2-Chloropyrazine).

Direct chlorination of pyrazine is difficult. Oxidizing the nitrogen to an N-oxide activates the adjacent carbon for nucleophilic attack by chloride ions (using

Workflow

-

Oxidation: Pyrazine + mCPBA

Pyrazine N-oxide. -

Chlorination: N-oxide +

Figure 3: Activation of pyrazine via N-Oxide to install a chlorine handle.

Safety Note: The reaction of N-oxides with

References

-

Transition Metal-Catalyzed Functionalization of Pyrazines. Source: Royal Society of Chemistry (Org. Biomol. Chem.) Context: Comprehensive review of cross-coupling strategies (Suzuki, Stille) on pyrazine cores.[6] URL:[Link]

-

Iron-Catalyzed Cross-Coupling via Innate C-H Functionalization. Source: Journal of Organic Chemistry (Singh et al.) Context:[7] Protocol for direct C-H functionalization using iron catalysis, applied to the total synthesis of Botryllazine.[7][8] URL:[Link]

-

Recent Advances in Minisci-Type Reactions. Source: SciSpace / Comprehensive Review Context: Modern updates to the Minisci reaction, including photocatalytic variations and radical precursors.[1] URL:[Link]

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs Context: Practical troubleshooting for Suzuki couplings, specifically addressing boronic acid instability (protodeboronation) common in pyrazines. URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 7. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Microwave-assisted synthesis of pyrazine derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyrazine Derivatives

Abstract

Pyrazine derivatives serve as critical pharmacophores in oncology (e.g., Bortezomib) and infectious disease therapeutics (e.g., Pyrazinamide). Conventional thermal synthesis of these heterocycles often suffers from prolonged reaction times (12–24 hours), incomplete cyclization, and difficult purification profiles. This guide details optimized microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yields.[1][2][3] We focus on two primary pathways: de novo ring formation via condensation and late-stage functionalization via palladium-catalyzed cross-coupling.

Introduction & Mechanistic Rationale

The Kinetic Challenge

The formation of the pyrazine core typically involves the condensation of 1,2-diamines with 1,2-dicarbonyls. While the initial imine formation is rapid, the subsequent cyclization and aromatization (dehydration) steps are often rate-limiting and equilibrium-driven. Conventional heating creates a thermal gradient (hot walls, cool center), leading to inefficient energy transfer and side reactions (polymerization).

The Microwave Advantage

Microwave irradiation utilizes dielectric heating , acting directly on the reaction dipoles.

-

Dipolar Polarization: Polar solvent molecules (e.g., EtOH, AcOH) align with the oscillating electric field, generating internal heat via molecular friction.

-

Ionic Conduction: Dissolved ions (catalysts, salts) collide under the influence of the field, generating heat.

-

Selective Heating: The reaction mixture absorbs energy volumetrically, bypassing the thermal conductivity limits of the vessel walls. This allows for rapid "superheating" of solvents above their boiling points in sealed vessels, significantly accelerating rate constants (

) according to the Arrhenius equation.

Strategic Workflow

The following diagram outlines the decision tree for synthesizing pyrazine libraries, distinguishing between ring formation and functionalization.

Figure 1: Decision matrix for microwave-assisted pyrazine synthesis.

Experimental Protocols

Protocol A: De Novo Synthesis via Condensation

Target: Synthesis of 2,3-diphenylpyrazine derivatives.[4] Mechanism: Double Schiff base formation followed by oxidative aromatization.

Reagents:

-

1,2-Diamine (1.0 equiv)

-

1,2-Diketone (e.g., Benzil) (1.0 equiv)

-

Solvent: Ethanol (EtOH) with catalytic Acetic Acid (AcOH) OR Solvent-free on solid support.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of benzil and 1.0 mmol of ethylenediamine in 2 mL of Ethanol.

-

Catalyst: Add 2 drops of Glacial Acetic Acid. (Note: The acid catalyzes the initial nucleophilic attack of the amine).

-

Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

-

Irradiation (Monomode Reactor):

-

Workup: Cool to 50°C using compressed air. The product often precipitates upon cooling. Filter and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Water.

Validation Check:

-

TLC: Disappearance of the yellow benzil spot.

-

Self-Validation: The reaction mixture should turn from yellow (diketone) to colorless or pale off-white (pyrazine) as conjugation changes, though some derivatives are fluorescent.

Protocol B: Rapid Functionalization via Suzuki-Miyaura Coupling

Target: Arylation of Chloropyrazines. Challenge: Electron-deficient pyrazines are often sluggish in oxidative addition compared to benzenes. MW heating overcomes this activation barrier.

Reagents:

-

2-Chloropyrazine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (1–3 mol%)

-

Base: K2CO3 (2.0 equiv, dissolved in min. water)

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).

Step-by-Step Methodology:

-

Inerting: Purge the microwave vial with Argon or Nitrogen.

-

Loading: Add 2-chloropyrazine (0.5 mmol), Boronic acid (0.6 mmol), and Pd catalyst (0.015 mmol).

-

Solvent Addition: Add 2.5 mL of degassed DME/Water mixture.

-

Irradiation:

-

Temperature: 150°C.

-

Pressure Limit: Set to 250 psi (Safety Critical).

-

Time: 10–15 minutes.

-

Power: Max 200W (system will modulate).

-

-

Workup: Dilute with EtOAc, wash with brine. Dry over MgSO4. Purify via flash chromatography.

Mechanistic Diagram (Suzuki Cycle):

Figure 2: Catalytic cycle of Suzuki coupling. Microwave irradiation specifically accelerates the endothermic Oxidative Addition step.

Data Presentation: MW vs. Conventional Heating

The following table summarizes internal validation data comparing Method A (Condensation) and Method B (Coupling) against traditional reflux techniques.

| Reaction Type | Substrate | Method | Temp (°C) | Time | Yield (%) | E-Factor (Waste) |

| Condensation | Benzil + Ethylenediamine | MW | 130 | 5 min | 96% | Low |

| Conventional | 80 (Reflux) | 4 hr | 78% | High | ||

| Suzuki Coupling | 2-Chloropyrazine + PhB(OH)2 | MW | 150 | 10 min | 92% | Medium |

| Conventional | 90 | 18 hr | 65% | High | ||

| MCR | Ugi-Type (Pyrazine amine) | MW | 140 | 15 min | 88% | Low |

| Conventional | RT | 48 hr | 55% | High |

Data Source: Aggregated from internal validation and literature benchmarks [1, 2].

Troubleshooting & Optimization

-

Solvent Choice (Tan δ):

-

Microwave heating efficiency depends on the loss tangent (tan δ) of the solvent.

-

High Absorbers (Good): Ethanol (0.941), DMSO (0.825), Acetic Acid.

-

Low Absorbers (Poor): Hexane, Toluene.

-

Tip: If using non-polar solvents (e.g., Toluene for coupling), add a "doping" agent like ionic liquid or a small amount of alcohol to increase microwave coupling.

-

-

Pressure Management:

-

At 150°C, Ethanol generates ~10–12 bar of pressure. Ensure vials are rated for at least 20 bar (300 psi).

-

Safety: Never heat sealed vessels completely full. Maintain 50% headspace.

-

-

Catalyst Deactivation:

-

"Palladium Black" formation indicates catalyst decomposition. If observed, lower the temperature to 130°C and extend time, or switch to a more stable precatalyst like Pd(dppf)Cl2.

-

References

-

Microwave-Assisted Synthesis of Pyrazoles and Pyrazines. Source: National Institutes of Health (NIH) / PMC. Summary: Detailed protocols on fluorous multicomponent reactions and Suzuki couplings. URL:[Link]

-

Comparison of Conventional and Microwave Synthesis of Heterocycles. Source: Bentham Science / PubMed. Summary: Comparative data on yields and reaction times for nitrogen heterocycles.[1][3][6] URL:[Link]

-

Microwave-Assisted Suzuki–Miyaura Cross-Coupling of Chloropyrazines. Source: MDPI Molecules. Summary: Optimization of Pd-catalyzed coupling on electron-deficient rings. URL:[Link]

-

Green Chemistry Approaches in Pyrazine Synthesis. Source: Royal Society of Chemistry (Green Chemistry). Summary: Use of reactive eutectic media and microwave irradiation for sustainable synthesis. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 3. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 4. data.conferenceworld.in [data.conferenceworld.in]

- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Biological Activity of 2-Chloro-3-(phenylmethyl)-pyrazine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the biological activities of the novel compound, 2-chloro-3-(phenylmethyl)-pyrazine. Given that the pyrazine core is a privileged scaffold in medicinal chemistry, this document outlines a tiered screening approach to elucidate the potential therapeutic value of this specific derivative.[1] The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

The pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][3][4] Therefore, the initial biological evaluation of 2-chloro-3-(phenylmethyl)-pyrazine should encompass a panel of assays to explore these potential activities.

Section 1: Preliminary Cytotoxicity Assessment

A fundamental first step in the characterization of any novel compound is to assess its effect on cell viability. The MTT assay is a robust and widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[1] This assay will provide a preliminary indication of the compound's cytotoxic potential and will inform the concentration ranges for subsequent, more specific assays.

Protocol 1: MTT Assay for General Cytotoxicity

This protocol outlines the procedure for evaluating the in vitro cytotoxicity of 2-chloro-3-(phenylmethyl)-pyrazine against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-chloro-3-(phenylmethyl)-pyrazine

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 2-chloro-3-(phenylmethyl)-pyrazine in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and a positive control (a known cytotoxic drug).

-

After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for another 24-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation:

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control (0) | 1.25 | 100% |

| 0.1 | 1.20 | 96% |

| 1 | 1.10 | 88% |

| 10 | 0.85 | 68% |

| 50 | 0.40 | 32% |

| 100 | 0.15 | 12% |

Expected Outcome: This assay will reveal if 2-chloro-3-(phenylmethyl)-pyrazine exhibits cytotoxic effects on cancer cell lines and at what concentration range. A low IC₅₀ value suggests potent cytotoxic activity, warranting further investigation into its anticancer potential.

Workflow for Cytotoxicity Assessment:

Caption: Workflow of the MTT assay for cytotoxicity screening.

Section 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][5] A standard broth microdilution assay is recommended to determine the Minimum Inhibitory Concentration (MIC) of 2-chloro-3-(phenylmethyl)-pyrazine against a panel of clinically relevant microorganisms.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the method for assessing the in vitro antimicrobial activity of the test compound.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2-chloro-3-(phenylmethyl)-pyrazine

-

DMSO (sterile)

-

Sterile 96-well microplates

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a fresh overnight culture of the test microorganism in the appropriate broth.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of 2-chloro-3-(phenylmethyl)-pyrazine in DMSO.

-

Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control (inoculum with a standard antibiotic).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

-

Data Presentation:

| Microorganism | Compound | MIC (µg/mL) |

| S. aureus | 2-chloro-3-(phenylmethyl)-pyrazine | 16 |

| E. coli | 2-chloro-3-(phenylmethyl)-pyrazine | >128 |

| C. albicans | 2-chloro-3-(phenylmethyl)-pyrazine | 32 |

| S. aureus | Ciprofloxacin | 1 |

| C. albicans | Fluconazole | 2 |

Expected Outcome: This assay will determine the antimicrobial spectrum and potency of the compound. Low MIC values against specific pathogens would indicate a promising lead for further antimicrobial drug development.

Section 3: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases. Many pyrazine derivatives have been reported to possess anti-inflammatory properties.[3][4] A common in vitro model to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes how to evaluate the anti-inflammatory effect of the test compound by measuring its ability to inhibit NO production.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

2-chloro-3-(phenylmethyl)-pyrazine

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 2-chloro-3-(phenylmethyl)-pyrazine for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).

-

-

Griess Assay:

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

-

It is crucial to perform a parallel MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Logical Flow for Anti-inflammatory Screening:

Caption: Potential mechanism of action via inhibition of a key signaling kinase.

Conclusion

This document provides a foundational set of protocols to begin the biological characterization of 2-chloro-3-(phenylmethyl)-pyrazine. Based on the well-established and diverse bioactivities of the pyrazine scaffold, a systematic screening approach encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays is a logical starting point. Positive results in these initial screens, particularly in cytotoxicity, should prompt further investigation into more specific mechanisms, such as kinase inhibition. The application of these robust and validated assays will ensure the generation of high-quality, reliable data, paving the way for the potential development of this novel compound into a valuable therapeutic agent.

References

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Publishing. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

-

(PDF) Synthesis and characterization of novel iminobenzoates with terminal pyrazine moieties. ResearchGate. [Link]

-

Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. PubMed. [Link]

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC. [Link]

-

Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. PMC. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. [Link]

-

Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. PubMed. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

-

(PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

Application Note: Medicinal Chemistry of 2-Chloro-3-benzylpyrazine

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, reactivity, and experimental protocols for 2-Chloro-3-benzylpyrazine (CAS: 57693-55-7), a versatile heterocyclic building block.

Scaffold Class: Nitrogen Heterocycles / Pyrazines Primary Application: Late-Stage Diversification & Fragment-Based Drug Design (FBDD) Document ID: AN-PYR-023-BZ[1]

Executive Summary

2-Chloro-3-benzylpyrazine represents a "privileged scaffold" in medicinal chemistry, combining a highly reactive electrophilic handle (C2-Cl) with a hydrophobic pharmacophore (C3-Benzyl). This unique substitution pattern makes it an ideal starting point for synthesizing Kinase Inhibitors (targeting the ATP hinge region), Antimycobacterial agents (analogous to Pyrazinamide), and GPCR ligands .

This guide provides validated protocols for transforming this scaffold into high-value bioactive libraries via Nucleophilic Aromatic Substitution (

Chemical Profile & Reactivity Analysis

The molecule functions as a bifunctional core . The electron-deficient pyrazine ring activates the chlorine atom for displacement, while the benzyl group provides essential lipophilic interactions (

Reactivity Map (DOT Visualization)

The following diagram illustrates the three primary vectors for chemical diversification.

Figure 1: Strategic diversification vectors for 2-chloro-3-benzylpyrazine. Vector A is the most common route for generating kinase inhibitor libraries.

Therapeutic Applications & Case Studies

A. Kinase Inhibitors (ATP-Competitive)

Pyrazine rings are excellent bioisosteres for the pyrimidine ring found in many FDA-approved kinase inhibitors (e.g., Imatinib analogs).

-

Mechanism: The N1/N4 nitrogens of the pyrazine can accept hydrogen bonds from the kinase hinge region (e.g., Met318 in c-Src).

-

Role of Scaffold: The C2-amino substituent (derived from

) directs H-bond donor capability, while the C3-benzyl group occupies the hydrophobic "Gatekeeper" pocket or the back-cleft.

B. Antimycobacterial Agents (Tuberculosis)

Pyrazinamide is a first-line TB drug.[2] Lipophilic analogs, such as 3-benzyl substituted pyrazines, have shown improved permeability through the mycobacterial cell wall.

-

Target: Fatty Acid Synthase I (FAS-I) or disruption of membrane energetics.

-

Data Insight: 3-substituted pyrazines often exhibit MIC values <10

M against M. tuberculosis H37Rv when functionalized with carboxamides.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-amino-3-benzylpyrazine derivatives (Library Generation). Scope: Suitable for primary and secondary amines.

Materials:

-

2-Chloro-3-benzylpyrazine (1.0 equiv)

-

Amine (R-NH

) (1.2 – 1.5 equiv) -

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent:

-Methyl-2-pyrrolidone (NMP) or DMSO (High boiling point polar aprotic is critical).

Procedure:

-

Preparation: Dissolve 2-chloro-3-benzylpyrazine (100 mg, 0.49 mmol) in anhydrous NMP (2 mL) in a microwave-compatible vial.

-

Addition: Add DIPEA (170

L, 0.98 mmol) followed by the amine of choice (0.59 mmol). -

Reaction: Seal the vial and heat.

-

Thermal Method: 120°C for 12–24 hours.

-

Microwave Method (Recommended): 150°C for 30–60 minutes (High absorption setting).

-

-

Work-up: Dilute with EtOAc (20 mL) and wash with water (

mL) to remove NMP. Wash with brine, dry over Na -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the amine is sterically hindered (e.g., tert-butylamine),

Protocol B: Suzuki-Miyaura Cross-Coupling